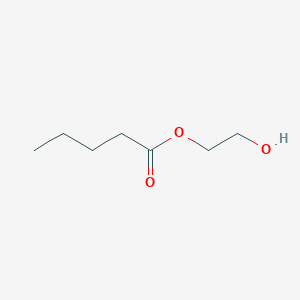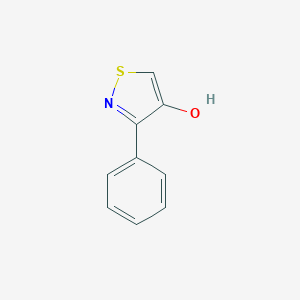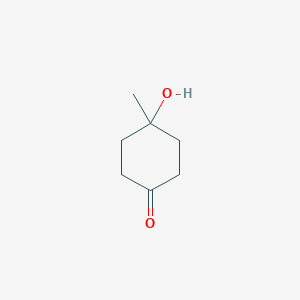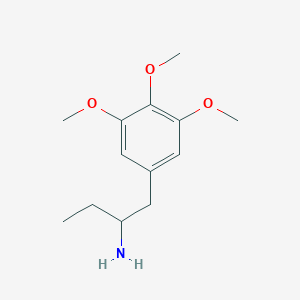
1-(3,4,5-Trimethoxyphenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trimethoxyphenyl)butan-2-amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its psychoactive properties. TMA-2 is a potent hallucinogen that has been shown to produce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception.
Mechanism Of Action
The exact mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butan-2-amine in lab experiments is its potent psychoactive effects, which may allow researchers to study the mechanisms underlying altered states of consciousness and perception. However, the complex synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine and its potential for abuse and misuse may limit its use in research. Additionally, the potential for adverse effects and the lack of standardized dosing protocols may make it difficult to conduct controlled experiments.
Future Directions
There are several potential future directions for research on 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also serve as a lead compound for the development of new psychoactive drugs with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4,5-Trimethoxyphenyl)butan-2-amine's psychoactive effects and its potential for abuse and misuse.
Synthesis Methods
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with butanoyl chloride to form 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is complex and requires specialized equipment and expertise.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been studied for its psychoactive properties and its potential therapeutic applications. It has been shown to produce altered states of consciousness and changes in mood and perception, which may be useful in the treatment of certain psychiatric disorders. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has also been studied for its potential use in drug discovery, as it may serve as a lead compound for the development of new psychoactive drugs.
properties
CAS RN |
17097-73-3 |
|---|---|
Product Name |
1-(3,4,5-Trimethoxyphenyl)butan-2-amine |
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |
InChI Key |
DCYONQVUAUEKAJ-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Canonical SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





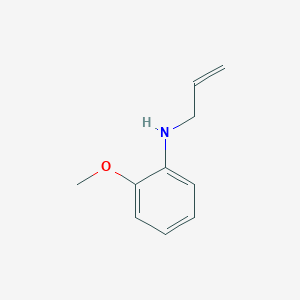
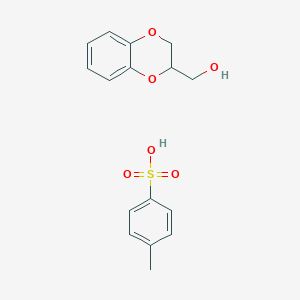
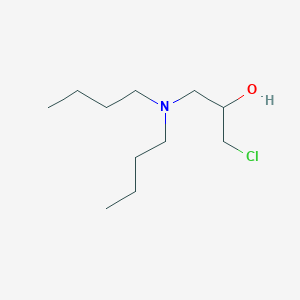
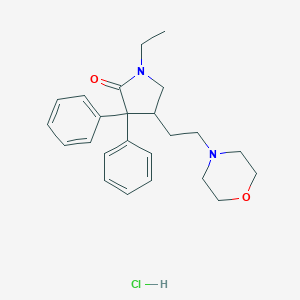
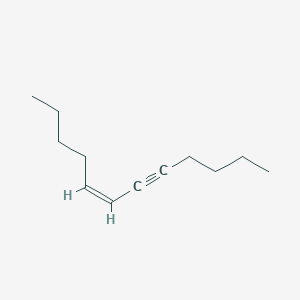
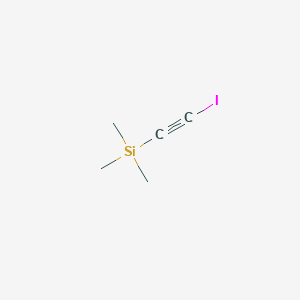
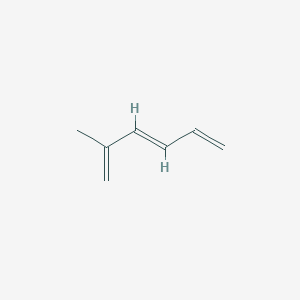
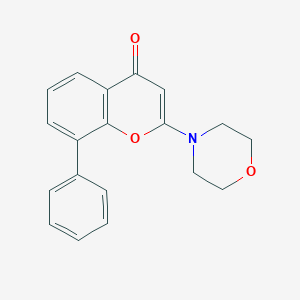
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
